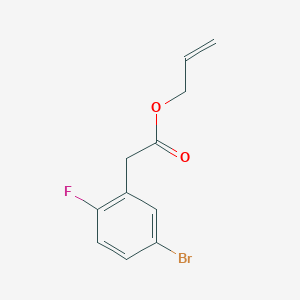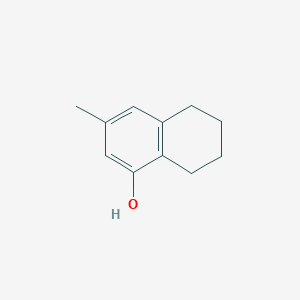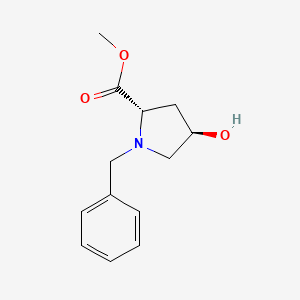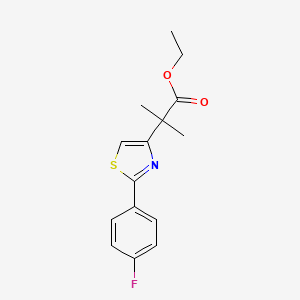
5,6-Bis(hydroxymethyl)picolinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5,6-Bis(hydroxymethyl)picolinonitrile is a chemical compound with significant potential in various fields of scientific research It is characterized by the presence of two hydroxymethyl groups and a carbonitrile group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Bis(hydroxymethyl)picolinonitrile can be achieved through various synthetic routes. One common method involves the oxidation of 2,6-lutidine to dipicolinic acid using potassium permanganate in water, followed by the reduction of the acid with sodium borohydride/iodine in tetrahydrofuran . This multistep route, however, delivers unsatisfactory yields and imposes an environmental burden due to the use of strong oxidizing and reducing reagents.
Industrial Production Methods: Whole-cell biocatalysis using recombinant microbial cells has been demonstrated to be an efficient and sustainable method for the synthesis of similar compounds .
化学反応の分析
Types of Reactions: 5,6-Bis(hydroxymethyl)picolinonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in water is commonly used for the oxidation of precursor compounds.
Substitution: The compound can undergo substitution reactions with various nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions include derivatives of the original compound with modified functional groups, which can be used for further chemical transformations.
科学的研究の応用
5,6-Bis(hydroxymethyl)picolinonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate for the synthesis of metal complexes and catalysts.
Biology: The compound’s derivatives are used in the study of enzyme mechanisms and as potential inhibitors of biological pathways.
Industry: The compound is used in the production of biopolymers and other specialty chemicals.
作用機序
The mechanism of action of 5,6-Bis(hydroxymethyl)picolinonitrile involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The carbonitrile group can also interact with nucleophiles, leading to various chemical transformations.
類似化合物との比較
2,6-Bis(hydroxymethyl)pyridine: This compound is structurally similar but lacks the carbonitrile group.
5-Hydroxymethylpyridine-2-carbonitrile: This compound has only one hydroxymethyl group and is used in similar applications.
Uniqueness: 5,6-Bis(hydroxymethyl)picolinonitrile is unique due to the presence of both hydroxymethyl and carbonitrile groups, which confer distinct chemical properties and reactivity. This makes it a versatile intermediate for various chemical transformations and applications.
特性
分子式 |
C8H8N2O2 |
|---|---|
分子量 |
164.16 g/mol |
IUPAC名 |
5,6-bis(hydroxymethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H8N2O2/c9-3-7-2-1-6(4-11)8(5-12)10-7/h1-2,11-12H,4-5H2 |
InChIキー |
OILPEAIWABHMKJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1CO)CO)C#N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[(1,2-Benzothiazol-5-yl)oxy]phenyl}-N'-methylurea](/img/structure/B8535217.png)






![4-(3-Chloro-5-nitropyridin-2-yloxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8535291.png)

![1-Chloro-1-[(3-nitrophenyl)hydrazono]-2-propanone](/img/structure/B8535307.png)
![Benzo[1,3]dioxol-4-yl-hydrazine](/img/structure/B8535312.png)

